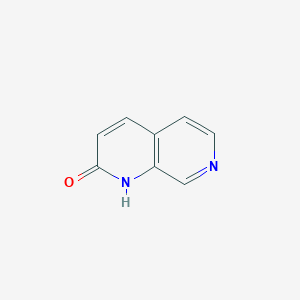

1,7-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAJSEWFBJSSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343423 | |

| Record name | 1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54920-82-0 | |

| Record name | 1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1,7-Naphthyridin-2(1H)-one Compounds

Abstract

The 1,7-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the methodologies and strategic considerations essential for elucidating the mechanism of action of this versatile compound class. We will navigate the intricate landscape of target identification and validation, moving from broad phenotypic observations to precise molecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering a framework for a rigorous, multi-faceted investigation into the therapeutic potential of this compound derivatives. By integrating biochemical, cellular, and biophysical approaches, we aim to empower researchers to not only identify the "what" and "how" of a compound's activity but also the critical "why" that underpins rational drug design and development.

Introduction: The Rise of a Privileged Scaffold

The 1,7-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention due to its presence in a variety of biologically active molecules.[1][2][3] Derivatives of this compound have exhibited a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and target specificity.

Initial investigations have revealed that these compounds can modulate the activity of several key cellular players, including, but not limited to:

-

Kinases: Such as Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A), p38 Mitogen-Activated Protein Kinase (MAPK), and Fibroblast Growth Factor Receptor 4 (FGFR4).[1][4][5]

-

DNA Repair Enzymes: Notably, Poly (ADP-ribose) polymerase (PARP).[6]

-

Signaling Pathways: Including the Wnt signaling pathway.[1]

This guide will dissect the experimental journey required to move from a promising hit compound to a well-characterized lead with a defined mechanism of action.

The Investigative Funnel: A Strategic Approach to Mechanism of Action Studies

Elucidating a compound's mechanism of action is a systematic process of narrowing down possibilities. We advocate for a "funnel" approach, beginning with broad, cell-based phenotypic assays and progressively moving towards more specific, target-focused investigations.

Caption: The Investigative Funnel for MoA Elucidation.

Phase 1: Characterizing the Cellular Phenotype

The initial step is to understand the observable effects of the this compound compound on cancer cells. These assays provide a macroscopic view of the compound's biological impact.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound.

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the this compound compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilize: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Causality and Self-Validation: The SRB assay quantifies cell density by staining total cellular protein, providing a robust measure of cell number. A dose-dependent decrease in absorbance indicates an anti-proliferative or cytotoxic effect. To ensure the observed effect is not an artifact, it is crucial to perform the assay across multiple cell lines and time points.

Apoptosis and Cell Cycle Analysis

If a compound reduces cell viability, it is essential to determine whether it induces programmed cell death (apoptosis) or arrests the cell cycle.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Cell Cycle: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

-

Causality and Self-Validation: An accumulation of cells in a specific phase of the cell cycle suggests interference with cell cycle progression.[7] An increase in the Annexin V positive population indicates the induction of apoptosis.[8] These two assays provide complementary information. For instance, a G2/M arrest might precede the onset of apoptosis.

Phase 2: Deconvoluting the Affected Signaling Pathways

Once a clear cellular phenotype is established, the next step is to identify the signaling pathways modulated by the this compound compound.

Wnt Signaling Pathway Inhibition

Several 1,7-naphthyridine derivatives have been shown to inhibit the Wnt signaling pathway.[1] A luciferase reporter assay is a common method to assess this activity.

Experimental Protocol: TCF/LEF Reporter Assay

-

Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid for normalization.[4]

-

Compound Treatment: After 24 hours, stimulate the Wnt pathway with a ligand (e.g., Wnt3a) and treat with varying concentrations of the test compound.[4]

-

Lysis and Luminescence Measurement: After a further 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[4]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percent inhibition relative to the Wnt3a-stimulated control.

Causality and Self-Validation: A dose-dependent decrease in luciferase activity indicates inhibition of the Wnt signaling pathway. It is crucial to perform a parallel cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.[4]

Caption: Canonical Wnt Signaling Pathway.

Phase 3: Identifying and Validating the Molecular Target

This phase focuses on pinpointing the direct molecular target of the this compound compound.

Target Engagement Assays

Confirming that a compound binds to its intended target within a cell is a critical step.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2][11][12][13][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[12]

Causality and Self-Validation: Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.[11][12] This provides direct evidence of target engagement in a physiologically relevant context.

In Vitro Kinase Assays

For compounds targeting kinases like PIP4K2A, p38 MAPK, or FGFR4, in vitro kinase assays are essential to determine their inhibitory potency.[1][4][5] Radiometric assays are considered the gold standard.[6][15]

Experimental Protocol: Radiometric Filter Binding Assay

-

Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate (peptide or protein), and the this compound compound at various concentrations.

-

Initiate Reaction: Start the kinase reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³³P]ATP).

-

Stop Reaction: After a defined incubation period, stop the reaction.

-

Filter Binding: Spot the reaction mixture onto a phosphocellulose filter paper that binds the phosphorylated substrate.

-

Washing: Wash the filter paper to remove unincorporated radiolabeled ATP.

-

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.

Causality and Self-Validation: This assay directly measures the transfer of a phosphate group from ATP to the substrate, providing a direct readout of kinase activity.[6] Performing the assay at different ATP concentrations can help determine if the inhibitor is ATP-competitive.

| Target Kinase | Assay Type | Substrate | ATP Concentration | Reference |

| PIP4K2A | ADP-Glo Assay | PI5P | Km of ATP | [4] |

| p38 MAPK | Non-radioactive | ATF-2 | 100 µM | [16] |

| FGFR4 | ADP-Glo Assay | Poly(E,Y)₄ | Km of ATP | [17] |

Phase 4: Biochemical and Biophysical Characterization

The final phase involves a detailed characterization of the interaction between the compound and its validated target.

Techniques for Deeper Mechanistic Insight:

-

Surface Plasmon Resonance (SPR): To determine the binding kinetics (kon and koff) and affinity (KD) of the compound for its target.

-

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (ΔH, ΔS, and KD).

-

X-ray Crystallography: To obtain a high-resolution structure of the compound bound to its target, revealing the precise binding mode and key interactions.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

The elucidation of the mechanism of action of this compound compounds requires a multi-pronged, evidence-based approach. By systematically progressing through the investigative funnel—from cellular phenotype to specific molecular interactions—researchers can build a robust and comprehensive understanding of their compound's activity. This detailed mechanistic knowledge is not merely an academic exercise; it is the cornerstone of rational drug design, enabling the optimization of potency, selectivity, and safety, and ultimately, the translation of a promising chemical scaffold into a life-saving therapeutic.

References

- BenchChem. (2025). Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide.

- BenchChem. (2025). Development of a Cell-Based Assay for Screening Wnt Signaling Pathway Inhibitors.

- Reaction Biology. Radiometric Filter Binding Assay.

- Reaction Biology. Radiometric Filter Binding Assay.

-

Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

-

Wortmann, et al. (2021). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances. [Link]

-

Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

Szymański, P., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

- BenchChem. (2025). Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors.

-

Al-Sanea, M. M., et al. (2022). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. Scientific Reports. [Link]

-

Jafari, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

-

Creative Bioarray. (n.d.). Cell Apoptosis Assays. Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Interpreting Unexpected Results in FGFR4 Functional Assays.

Sources

- 1. Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and imaging proximity assay in 384- and 1536-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,7-Naphthyridin-2(1H)-one

Introduction

The 1,7-naphthyridin-2(1H)-one scaffold is a prominent heterocyclic system within the broader class of naphthyridines, or diazanaphthalenes.[1][2] These structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological receptors, leading to their incorporation into numerous drug discovery programs.[1][3] The precise and unambiguous structural characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of chemical entities progressing through the development pipeline.

This technical guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this compound. Moving beyond a simple recitation of techniques, this document elucidates the causal logic behind experimental choices and data interpretation, empowering researchers, scientists, and drug development professionals to confidently characterize this important chemical core. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy to build a complete and validated structural profile.

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the this compound core, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for complete assignment.

Expert Insight: The Choice of Solvent

The choice of NMR solvent is a critical first step. For naphthyridinones, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the typically crystalline compound, and its high boiling point allows for variable temperature experiments if needed. Crucially, it allows for the observation of exchangeable protons, such as the N1-H of the lactam, which would be lost in solvents like D₂O or CD₃OD. The residual solvent signal of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C provides a reliable internal reference.[4]

¹H NMR: Mapping the Proton Framework

The ¹H NMR spectrum provides the initial map of the proton environment. The aromatic protons of the naphthyridinone core typically appear in the deshielded region between 6.0 and 8.5 ppm due to the anisotropic effect of the aromatic rings. The N1-H proton of the lactam is typically observed as a broad singlet at a significantly downfield shift (>11 ppm) due to hydrogen bonding and the influence of the adjacent carbonyl group.[4]

Table 1: Representative ¹H NMR Data for Naphthyridinone Scaffolds

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.4 - 6.6 | d | ~9.5 |

| H-4 | 7.8 - 8.0 | d | ~9.5 |

| H-5 | 8.0 - 8.2 | d | ~8.0 |

| H-6 | 7.9 - 8.1 | d | ~8.0 |

| H-8 | 8.3 - 8.5 | s | - |

| N1-H | > 11.0 | br s | - |

Note: Data is compiled and representative of related naphthyridinone structures.[4][5] Exact values are structure-dependent.

¹³C NMR: Defining the Carbon Skeleton

The ¹³C NMR spectrum reveals the number and type of carbon atoms. The carbonyl carbon (C-2) of the lactam is the most deshielded, appearing around 160-165 ppm. The remaining sp² hybridized carbons of the aromatic rings are found between 105 and 155 ppm. While the core structure lacks aliphatic carbons, techniques like DEPT-135 are invaluable for analyzing substituted derivatives by differentiating CH and CH₃ signals (positive phase) from CH₂ signals (negative phase).

Table 2: Representative ¹³C NMR Data for Naphthyridinone Scaffolds

| Carbon | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 162 - 164 |

| C-3 | 108 - 112 |

| C-4 | 138 - 140 |

| C-4a | 120 - 122 |

| C-5 | 137 - 139 |

| C-6 | 118 - 120 |

| C-8 | 148 - 150 |

| C-8a | 152 - 154 |

Note: Data is compiled and representative of related naphthyridinone structures.[4] Exact values are structure-dependent.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are non-negotiable for unambiguous structural confirmation. They provide through-bond connectivity information that validates the assignments made from 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). For this compound, it would show a clear correlation between H-3 and H-4, and between H-5 and H-6, confirming the spin systems of the two rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, providing definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It reveals correlations between protons and carbons over 2-3 bonds. Key correlations would include the N1-H proton to the C-2 carbonyl and C-8a, and H-8 to C-4a and C-6, effectively "stitching" the two rings together and confirming the placement of the nitrogen atoms and the lactam functionality.

Caption: Key HMBC correlations confirming the core scaffold.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.

-

Solubilization: Add ~0.6 mL of DMSO-d₆.

-

Mixing: Gently vortex or sonicate the sample until the solid is completely dissolved.

-

Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher).[4] Ensure sufficient scans are acquired for ¹³C and 2D experiments to achieve a good signal-to-noise ratio.

-

Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual DMSO-d₆ signal.

Molecular Weight and Formula Verification: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ionized molecules. It serves as the primary method for confirming the molecular weight and, with high resolution, the elemental composition.

Expert Insight: Ionization Method

For a polar, nitrogen-containing heterocyclic compound like this compound, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight. The molecular formula of this compound is C₈H₆N₂O, with a molecular weight of 146.15 g/mol .[6]

High-Resolution Mass Spectrometry (HRMS)

Acquiring a high-resolution mass spectrum is a mandatory step for the definitive characterization of a novel compound. HRMS instruments can measure m/z values to four or more decimal places, allowing for the calculation of a unique elemental formula. For C₈H₆N₂O, the expected exact mass for the [M+H]⁺ ion is 147.0553. An experimental value within a narrow tolerance (typically < 5 ppm) provides unequivocal confirmation of the molecular formula.

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Detection: Analyze the resulting ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Analysis: Compare the measured exact mass of the [M+H]⁺ peak to the theoretical mass to confirm the elemental composition.

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent, rapid technique for identifying the presence of key functional groups.

Characteristic Absorptions

The IR spectrum of this compound is dominated by features characteristic of its lactam and aromatic ring systems.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3400 | N-H stretch | Lactam (Amide) |

| ~1660 | C=O stretch (Amide I band) | Lactam (Amide) |

| 1620 - 1580 | C=C / C=N stretches | Aromatic Rings |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 700 - 900 | C-H out-of-plane bend | Aromatic C-H |

Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid vs. solution) and intermolecular interactions like hydrogen bonding.[7][8]

The strong absorption around 1660 cm⁻¹ is a definitive indicator of the carbonyl group within the six-membered lactam ring. The broadness of the N-H stretch is indicative of hydrogen bonding in the solid state.

Experimental Protocol: ATR-FTIR

Modern Attenuated Total Reflectance (ATR) accessories make IR analysis of solids incredibly simple.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically ratio it against the background.

Electronic Properties: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. The extended conjugation in the this compound core results in characteristic absorptions in the UV region.

Expected Spectra

The spectrum will typically show multiple absorption bands corresponding to π → π* transitions within the bicyclic aromatic system. The parent 1,7-naphthyridine shows absorption maxima around 260 nm and 300-320 nm.[9] The presence of the carbonyl group in the 2-oxo derivative is expected to slightly modify these transitions.

Expert Insight: Solvatochromism

The position of the absorption maxima (λ_max) can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[10] Running spectra in solvents of differing polarity (e.g., hexane, acetonitrile, methanol) can provide valuable insight into the nature of the electronic ground and excited states. For instance, a red shift (to longer wavelength) in more polar solvents can suggest a more polar excited state.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Measurement: Replace the blank with a cuvette containing the sample solution and record the spectrum, typically from 200 to 500 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. The workflow below illustrates how these techniques synergize to provide an unassailable structural proof.

Caption: Workflow integrating MS, NMR, IR, and UV-Vis data.

By following this integrated approach, researchers can move from a sample of unknown identity to a fully characterized and validated molecule. Mass spectrometry provides the molecular formula, IR confirms the presence of key functional groups, UV-Vis characterizes the electronic system, and a full suite of NMR experiments elucidates the precise atomic connectivity, culminating in the unambiguous confirmation of the this compound structure.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex.

- ElectronicsAndBooks. (n.d.). 1,6- and 1,7-Naphthyridines III. 13C-NMR Analysis of Some Hydroxy Derivatives.

- PubMed. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines.

-

Revue Roumaine de Chimie. (n.d.). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][4]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][4]. Retrieved from

- PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

- NIST. (n.d.). 1,7-Naphthyridine.

- Ramon Llull University. (2021). 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications.

- Semantic Scholar. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

- ResearchGate. (2021). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

- ChemScene. (n.d.). This compound.

- (n.d.). IR – spectroscopy part I.

- (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically.

Sources

- 1. merit.url.edu [merit.url.edu]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | Semantic Scholar [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. chemscene.com [chemscene.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. rsc.org [rsc.org]

- 9. 1,7-Naphthyridine [webbook.nist.gov]

- 10. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Profile of a Privileged Scaffold

The 1,7-naphthyridin-2(1H)-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. A thorough understanding of its fundamental physicochemical properties is paramount for any researcher aiming to design, synthesize, and develop novel therapeutics based on this privileged structure. These properties govern a molecule's behavior from the benchtop to biological systems, influencing everything from reaction kinetics and formulation to absorption, distribution, metabolism, excretion, and toxicity (ADMET).

This technical guide provides a comprehensive investigation into the key physicochemical characteristics of this compound. It is designed not as a rigid set of established data, but as a practical and scientifically grounded manual for the senior application scientist. Herein, we delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking required to thoroughly characterize this molecule. Every method described is presented as a self-validating system, ensuring the generation of robust and reliable data.

Molecular Structure and Synthesis

The foundational step in characterizing any compound is to ensure its correct synthesis and structural verification. The this compound scaffold, a bicyclic system containing two nitrogen atoms, can be synthesized through various routes, often involving the construction of one ring onto a pre-formed pyridine or pyridone.

While numerous synthetic methods exist for substituted naphthyridinones, a common approach involves the condensation of a suitably substituted aminopyridine with a three-carbon building block. For instance, the synthesis can be envisioned to start from a preformed pyridine or a preformed pyridone. The synthesis of related 1,6-naphthyridin-2(1H)-ones has been extensively reviewed and can serve as a template for developing a synthetic route to the 1,7-isomer.[1][2][3][4][5]

Illustrative Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Following synthesis, rigorous purification, typically by recrystallization or column chromatography, is essential. The identity and purity of the final compound must then be confirmed by a suite of spectroscopic techniques.

Spectroscopic Characterization

Spectroscopic analysis provides the fingerprint of a molecule, confirming its structure and purity. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group. The coupling patterns (doublets, triplets, etc.) will reveal the connectivity of the protons in the two rings. For example, in related naphthyridine derivatives, the protons on the pyridine ring often appear at lower field (higher ppm) due to the deshielding effect of the nitrogen atom.[6][7]

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal. The chemical shifts of the other carbons will provide further confirmation of the ring structure.[7][8][9]

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value/Range |

| ¹H NMR Chemical Shifts (ppm) | Aromatic region (δ 7.0-9.0), NH proton (δ >10) |

| ¹³C NMR Chemical Shifts (ppm) | Carbonyl carbon (δ >160), Aromatic carbons (δ 110-150) |

| Key IR Absorptions (cm⁻¹) | N-H stretch (~3200), C=O stretch (~1650), C=C/C=N stretches (1600-1400) |

| UV-Vis λmax (nm) | Multiple bands in the UV region, characteristic of heteroaromatic systems |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the coupling constants to establish proton connectivity. Assign the signals in both spectra to the corresponding atoms in the molecule, potentially aided by 2D NMR techniques like COSY and HSQC.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands to observe are:

-

N-H stretch: A broad peak typically in the region of 3200 cm⁻¹, indicative of the amide N-H group.

-

C=O stretch: A strong, sharp peak around 1650 cm⁻¹, characteristic of the lactam carbonyl group.

-

C=C and C=N stretches: A series of peaks in the 1600-1400 cm⁻¹ region, corresponding to the aromatic rings.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[10]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the naphthyridinone core is expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be sensitive to the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).[12][13]

Fundamental Physicochemical Properties

Melting Point and Thermal Analysis

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range suggests a pure compound. For this compound, a predicted melting point is in the range of 290-291 °C.

Differential Scanning Calorimetry (DSC) can provide more detailed information about the thermal behavior of the compound, including the detection of polymorphs, which are different crystalline forms of the same compound that can have different physicochemical properties.[14][15]

Experimental Protocol: Melting Point and DSC

-

Melting Point: Determine the melting point using a standard melting point apparatus.

-

DSC Analysis:

-

Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is observed as an endothermic peak.

-

Solubility

Solubility is a critical parameter in drug development, as it directly impacts bioavailability. The solubility of this compound should be determined in both aqueous and organic solvents.

Experimental Protocol: Kinetic Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Separate the undissolved solid by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule describe its ionization state at different pH values. This is crucial for understanding its behavior in biological systems, as ionization affects solubility, permeability, and receptor binding. This compound has both acidic (amide N-H) and basic (pyridine nitrogen) centers. A predicted pKa value for the acidic proton is approximately 11.27.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary).[16][17][18][19][20]

-

Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) and strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region or by analyzing the derivative of the titration curve to find the inflection points.

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ability to cross cell membranes. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, taking into account all ionized and unionized forms.

Experimental Protocol: LogD Determination by Shake-Flask Method

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4), and pre-saturate each phase with the other.[21][22][23][24][25]

-

Partitioning: Dissolve a known amount of the compound in one of the phases, then add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solid-State Characterization: Crystal Structure

Experimental Workflow: X-ray Crystallography

Caption: Key stages in determining a single-crystal X-ray structure.

Conclusion: A Foundation for Rational Drug Design

The comprehensive physicochemical characterization of this compound is a critical endeavor for any research program centered on this scaffold. The data generated from the protocols outlined in this guide will provide a robust foundation for understanding its behavior and for making informed decisions in the design and development of new drug candidates. By systematically investigating its spectroscopic, thermal, solubility, ionization, and lipophilicity properties, researchers can unlock the full potential of this valuable heterocyclic core.

References

-

Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. The Royal Society of Chemistry. [Link]

-

1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Log P values determined via shake flask method and subsequent AAS... ResearchGate. [Link]

-

7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. PMC. [Link]

-

1,6- and 1,7-Naphthyridines III. 13C-NMR Analysis of Some Hydroxy Derivatives. ElectronicsAndBooks. [Link]

-

A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]

-

Partition coefficient (log D, n-octanol/PBS, pH 7.4) - US. Eurofins Discovery. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

-

1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. Ramon Llull University. [Link]

-

Transient FTIR spectroscopy after one- and two-colour excitation on a highly luminescent chromium(III). [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

-

X-Ray Crystallography of Chemical Compounds. PMC. [Link]

-

7 - Potentiometric Titrations. Scribd. [Link]

-

X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset... ResearchGate. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

-

MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

-

Thermal analysis used for pharmaceutical screening – Part 1. Mettler Toledo. [Link]

-

Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis. PMC. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Jurnal UPI. [Link]

-

Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]

-

An Analysis on the UV-Visible Spectrophotometry Method. AI Publications. [Link]

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. PubMed Central. [Link]

-

Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. ACS Publications. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

Dep. of pharmaceutical chemistry. [Link]

-

Sensitive Indirect Spectrophotometric Method for Determination of H2-Receptor Antagonists in Pharmaceutical Formulations. PMC. [Link]

Sources

- 1. [PDF] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merit.url.edu [merit.url.edu]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. rsc.org [rsc.org]

- 11. d-nb.info [d-nb.info]

- 12. aipublications.com [aipublications.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. mt.com [mt.com]

- 15. Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. scribd.com [scribd.com]

- 20. web.mit.edu [web.mit.edu]

- 21. researchgate.net [researchgate.net]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 24. researchgate.net [researchgate.net]

- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Unlocking New Therapeutic Avenues: A Technical Guide to the Discovery of Novel Biological Targets for 1,7-Naphthyridin-2(1H)-one

Abstract

The 1,7-naphthyridin-2(1H)-one scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Despite this therapeutic promise, the direct molecular targets for many compounds based on this core remain elusive. This technical guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify and validate novel biological targets for this compound and its analogs. Moving beyond a mere listing of techniques, this document elucidates the causal logic behind experimental choices, integrating cutting-edge chemical proteomics, computational prediction, and rigorous biochemical validation to create a self-validating workflow for target deconvolution.

Introduction: The Therapeutic Potential and Uncharted Territory of this compound

Naphthyridines, as a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in drug discovery.[2] Various isomers and their derivatives have been shown to modulate key signaling pathways implicated in disease. For instance, certain naphthyridine derivatives have been found to inhibit kinases such as p38 MAP kinase, which is a central regulator of inflammatory responses.[1] Others have demonstrated antagonistic activity at G protein-coupled receptors like the tachykinin NK1 receptor, which is involved in pain and inflammation.[1]

The this compound core is particularly intriguing due to its synthetic tractability and the diverse biological activities of its derivatives. These include potent anticancer properties, with some analogs inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1] However, a significant knowledge gap exists in understanding the direct molecular interactions that underpin these phenotypic effects. Identifying the specific protein targets of this compound is a critical step in optimizing its therapeutic potential, enabling structure-based drug design, and predicting potential off-target effects.

This guide outlines a multi-pronged approach to bridge this gap, combining unbiased, discovery-oriented techniques with hypothesis-driven validation methods. We will detail a systematic workflow, from the synthesis of chemical probes to the bioinformatic analysis of proteomics data and the ultimate confirmation of target engagement and function.

A Multi-Pronged Strategy for Target Identification

A robust target identification strategy should not rely on a single methodology. Instead, integrating complementary approaches provides a more comprehensive and validated picture of a small molecule's interactions within the complex cellular environment. Our proposed strategy is built on three pillars:

-

Computational Target Prediction: To generate initial hypotheses and narrow the field of potential targets.

-

Affinity-Based Chemical Proteomics: To directly identify binding partners in a native biological context.

-

Biochemical and Cellular Validation: To confirm direct binding and elucidate the functional consequences of the interaction.

Below is a Graphviz diagram illustrating this integrated workflow:

Caption: Integrated workflow for target identification of this compound.

Computational Target Prediction: Generating Initial Hypotheses

Before embarking on extensive experimental work, in silico methods can provide valuable insights into potential protein targets based on the structure of this compound.[3] This approach is cost-effective and can help prioritize experimental efforts.

Molecular Docking and Pharmacophore Modeling

Molecular docking simulations predict the preferred orientation of a small molecule when bound to a protein target. By screening libraries of known protein structures, we can identify proteins with binding pockets that are complementary to the this compound scaffold.

Rationale: The principle behind molecular docking is to find the optimal binding geometry between a ligand and a receptor, which is energetically favorable. A high docking score suggests a potentially strong interaction.

Protocol:

-

Prepare the Ligand: Generate a 3D structure of this compound and perform energy minimization using computational chemistry software.

-

Select a Target Library: Utilize a database of protein structures, such as the Protein Data Bank (PDB), focusing on classes of proteins known to be targeted by similar heterocyclic compounds (e.g., kinases, polymerases).

-

Perform Docking: Use docking software (e.g., AutoDock, Glide) to systematically screen the this compound against the selected protein library.

-

Analyze Results: Rank the protein targets based on their docking scores and analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Machine Learning and QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can predict the biological activity of a compound based on its physicochemical properties.[4] By training models on datasets of compounds with known targets, we can predict potential targets for this compound.

Rationale: These models learn the complex relationships between chemical structures and their biological activities. If a model trained on known kinase inhibitors predicts a high probability of kinase inhibition for this compound, this provides a strong hypothesis.

Workflow:

-

Data Collection: Curate datasets of small molecules with known biological targets, particularly for kinases and other enzyme families.

-

Descriptor Calculation: Calculate a wide range of molecular descriptors for all compounds in the dataset, including this compound.

-

Model Training and Validation: Train machine learning models (e.g., Support Vector Machines, Random Forests) on the curated datasets and validate their predictive performance.

-

Target Prediction: Use the validated models to predict the probability of this compound interacting with various protein targets.

Affinity-Based Chemical Proteomics: Direct Identification of Binding Partners

This experimental approach is the cornerstone of modern target deconvolution. It involves using a modified version of the small molecule as a "bait" to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

Synthesis of a Biotinylated this compound Probe

To perform an affinity pull-down, the small molecule needs to be functionalized with a linker and an affinity tag, most commonly biotin, due to its incredibly strong and specific interaction with streptavidin.

Rationale: The key is to attach the linker and biotin at a position on the this compound scaffold that does not interfere with its binding to its protein target(s). Structure-activity relationship (SAR) data, if available, can guide this choice. In the absence of SAR, positions that are synthetically accessible and directed away from potential interaction motifs are chosen.

Hypothetical Protocol for Probe Synthesis:

-

Linker Attachment: React the functionalized this compound with a bifunctional linker, such as one containing an N-hydroxysuccinimide (NHS) ester at one end and a terminal alkyne or azide at the other for subsequent "click" chemistry.

-

Biotinylation: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a biotin molecule containing the complementary functional group. This "click" chemistry approach is highly efficient and bioorthogonal.

-

Purification and Characterization: Purify the final biotinylated probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity via mass spectrometry and NMR.

Affinity Pull-Down Assay

This assay uses the biotinylated probe to isolate its binding partners from a cell lysate.

Rationale: The high affinity of the biotin tag for streptavidin-coated beads allows for the efficient capture of the probe along with any proteins that are bound to it. By comparing the proteins pulled down with the probe to those that bind non-specifically to the beads, we can identify potential targets.

Step-by-Step Protocol:

-

Cell Culture and Lysis: Culture relevant human cells (e.g., a cancer cell line where a phenotypic effect has been observed) and prepare a whole-cell lysate under non-denaturing conditions to preserve protein-protein interactions.

-

Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe. A crucial control is to have a parallel incubation that includes an excess of the non-biotinylated ("free") this compound. This will serve as a competitor to distinguish specific from non-specific binding.

-

Capture with Streptavidin Beads: Add streptavidin-coated magnetic or agarose beads to the lysate-probe mixture and incubate to allow the biotinylated probe (and its bound proteins) to bind to the beads.[5]

-

Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

-

Elution and Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion, where the proteins are digested into peptides with trypsin directly on the beads.

-

Sample Preparation for Mass Spectrometry: Collect the resulting peptides and prepare them for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Below is a Graphviz diagram illustrating the affinity pull-down workflow:

Caption: Workflow for an affinity pull-down assay using a biotinylated probe.

Mass Spectrometry and Data Analysis

LC-MS/MS analysis will identify and quantify the peptides from the pull-down experiment.

Rationale: By comparing the abundance of each identified protein in the probe-treated sample versus the competitor-treated control, we can identify proteins that are specifically enriched by the probe.

Bioinformatics Workflow:

-

Peptide Identification: The raw mass spectrometry data is processed using a search engine (e.g., Mascot, Sequest) to match the experimental tandem mass spectra against a protein sequence database.[6][7]

-

Protein Quantification: Label-free quantification (LFQ) methods are used to determine the relative abundance of each identified protein in the different experimental conditions.

-

Statistical Analysis: Perform statistical tests to identify proteins that are significantly enriched in the probe pull-down compared to the control. A volcano plot is a common way to visualize these results.

-

Hit Prioritization: Rank the potential protein targets based on their statistical significance and fold-enrichment.

Hit Validation: From Potential to Confirmed Targets

The list of "hits" from the chemical proteomics screen must be rigorously validated to confirm that they are bona fide targets of this compound. This involves orthogonal assays that do not rely on the biotinylated probe.[8]

Biophysical Assays for Direct Binding

These methods confirm a direct physical interaction between the unmodified this compound and the putative target protein.

-

Surface Plasmon Resonance (SPR): This technique measures the binding of the small molecule to a purified, immobilized protein target in real-time, providing kinetic data (on- and off-rates) and the binding affinity (KD).

-

Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA measures the change in the thermal stability of a protein upon ligand binding. A shift in the melting temperature of the protein in the presence of the compound indicates a direct interaction.[9]

| Assay | Principle | Output |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein. | Binding affinity (KD), on-rate (ka), off-rate (kd). |

| Thermal Shift Assay (TSA) | Monitors protein unfolding with a fluorescent dye as temperature increases. | Change in melting temperature (ΔTm). |

Cell-Based Target Engagement and Functional Assays

These assays determine if the compound engages the target protein in a cellular context and modulates its function.

-

Cellular Thermal Shift Assay (CETSA): This is an in-cell version of the TSA. Intact cells are treated with the compound, then heated. The principle is that a protein bound to the compound will be stabilized and remain soluble at higher temperatures compared to the unbound protein. The amount of soluble protein at different temperatures is typically measured by Western blot.

-

Target-Specific Functional Assays: Depending on the identity of the validated target, specific functional assays should be employed. For example:

-

If the target is a kinase , an in vitro kinase assay can be used to measure the inhibition of its enzymatic activity. In cells, a Western blot for a known downstream phosphorylation substrate can be performed.

-

If the target is a transcription factor , a reporter gene assay can be used to measure changes in its transcriptional activity.

-

Conclusion

The discovery of novel biological targets for this compound holds the key to unlocking its full therapeutic potential. The integrated, multi-pronged strategy outlined in this guide provides a robust and scientifically rigorous framework for this endeavor. By combining the predictive power of computational methods with the direct evidence from affinity-based chemical proteomics and the conclusive confirmation from biophysical and cell-based validation assays, researchers can move from a promising chemical scaffold to a well-characterized drug candidate with a clear mechanism of action. This systematic approach not only accelerates the drug discovery process but also builds a solid foundation of knowledge for future optimization and clinical development.

References

-

Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Shan, J., et al. (2018). Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. International Journal of Molecular Sciences, 19(11), 3465.

-

From Data to Discovery: Protein Identification and Quantification in MS-based Proteomics. (n.d.). BGI Genomics. Retrieved from [Link]

- Nesvizhskii, A. I. (2007). Analysis of Mass Spectrometry Data in Proteomics. In Methods in Molecular Biology (pp. 495-519). Humana Press.

-

Mass Spectrometry Data Analysis in the Proteomics Era. (2014). ResearchGate. Retrieved from [Link]

- Lee, S., & Lomenick, B. (2011). Identification and validation of protein targets of bioactive small molecules. Current protocols in chemical biology, 3(4), 181–191.

-

Schematic overview of the chemical proteomic workflow. (A) Key steps of... (n.d.). ResearchGate. Retrieved from [Link]

- Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current topics in medicinal chemistry, 12(17), 1903–1910.

-

Biophysical Approaches to Small Molecule Discovery and Validation. (2021, March 29). YouTube. Retrieved from [Link]

-

Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). Journal of Visualized Experiments, (115), 54378.

- Purification of Small Batches of Biotinylated Antibodies by Immobilized Metal Affinity Chromatography for Ligand Binding Method Development. (2020). Journal of Analytical & Bioanalytical Techniques, 11(3), 1-5.

-

A Simplified Affinity Proteomics Workflow for Rapid, Sensitive, Quantitative Analysis of Proteins in Plasma. (n.d.). Perfinity Biosciences. Retrieved from [Link]

- Antimicrobial Activity of Naphthyridine Derivatives. (2021). Pharmaceuticals, 14(11), 1105.

- Chemical proteomics approaches for identifying the cellular targets of natural products. (2016).

- An Automated High-throughput Affinity Capture-Mass Spectrometry Platform with Data- Independent Acquisition. (2024). bioRxiv.

- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd

-

Protein small molecule interactions. (n.d.). CDI Labs. Retrieved from [Link]

-

Bioinformatics for Top-Down Proteomics. (2020, May 12). YouTube. Retrieved from [Link]

- From Proteomics to the Analysis of Single Protein Molecules. (2024). International Journal of Molecular Sciences, 25(19), 10593.

- Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. (2014). Journal of Medicinal Chemistry, 57(20), 8349–8358.

- High-throughput protein analysis integrating bioinformatics and experimental assays. (2004). Nucleic Acids Research, 32(1), 236–242.

-

Protein Interaction Assays. (n.d.). Turku Bioscience Centre. Retrieved from [Link]

- Simple methods for the 3′ biotinylation of RNA. (2011). RNA, 17(1), 162–167.

- "Protein Biotinylation". In. (2010). Current Protocols in Protein Science.

- One-step biotinylation procedure for carbohydrates to study carbohydrate-protein interactions. (2006). Analytical Biochemistry, 354(1), 54–63.

-

Biotinylation by antibody recognition. (2024, January 29). protocols.io. Retrieved from [Link]

- Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. (2023). International Journal of Molecular Sciences, 24(4), 3591.

- Protocol for identifying components of subcellular compartments by antibody-based in situ biotinylation. (2022). STAR Protocols, 3(2), 101345.

Sources

- 1. [PDF] Studying protein–protein affinity and immobilized ligand–protein affinity interactions using MS-based methods | Semantic Scholar [semanticscholar.org]

- 2. One-step synthesis of biotinyl photoprobes from unprotected carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted proteomics:Targeted acquisition and targeted data analysis - MetwareBio [metwarebio.com]

- 5. benchchem.com [benchchem.com]

- 6. Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Data to Discovery: Protein Identification and Quantification in MS-based Proteomics - MetwareBio [metwarebio.com]

- 8. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 1,7-Naphthyridin-2(1H)-one Core Structure

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a class of heterocyclic aromatic compounds, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the core structure of 1,7-naphthyridin-2(1H)-one, focusing on its synthesis, fundamental chemical properties, and its significance as a pharmacophore in drug discovery.

Introduction to the 1,7-Naphthyridine Scaffold

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers, each with distinct electronic and steric properties. The 1,7-naphthyridine framework is one of these isomers and serves as a crucial building block for a variety of biologically active molecules. The introduction of a carbonyl group at the 2-position, resulting in this compound, further enhances the structural and electronic diversity, providing a versatile platform for the development of novel therapeutic agents.

Derivatives of the broader naphthyridine class have shown a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[1] For instance, certain 1,7-naphthyridine derivatives have demonstrated potential as anticancer agents by targeting pathways such as the Wnt signaling pathway.[1] Others have shown promise as anti-inflammatory agents through the inhibition of p38 MAP kinase.[1]

Synthesis of the this compound Core

The construction of the this compound core can be achieved through a multi-step synthetic sequence, a classic example of which involves the cyclization of a substituted pyridine precursor. A key historical synthesis provides a foundational understanding of this process.[2]

This synthetic approach commences with the oxidation of 3-nitro-4-picoline to yield 3-nitro-4-pyridinecarboxaldehyde. This aldehyde then undergoes a condensation reaction with malonic acid to form β-(3-nitro-4-pyridyl)-acrylic acid. Subsequent reduction of the nitro group to an amine affords β-(3-amino-4-pyridyl)-acrylic acid, the crucial precursor for the final cyclization step. The intramolecular condensation of this amino-acrylic acid derivative leads to the formation of the desired this compound, which exists in tautomeric equilibrium with its 2-hydroxy-1,7-naphthyridine form.[2]

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

While various modifications exist, a general protocol for the cyclization of β-(3-amino-4-pyridyl)-acrylic acid is as follows:

-

Reaction Setup: The β-(3-amino-4-pyridyl)-acrylic acid is suspended in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Cyclization: The mixture is heated to reflux for a specified period, typically several hours, to effect intramolecular condensation and ring closure. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified, often through recrystallization from a suitable solvent (e.g., ethanol or water), to yield the pure this compound.

The rationale behind using a high-boiling point solvent is to provide the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization, which involves the formation of a new six-membered ring. The choice of purification method is critical to remove any unreacted starting material and potential side products.

Physicochemical Properties

The this compound core is a light yellow to yellow solid with a melting point in the range of 290-291 °C.[3] Key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | |

| Molecular Weight | 146.15 g/mol | |

| Melting Point | 290-291 °C | [3] |

| pKa (Predicted) | 11.27 ± 0.20 | [3] |

| LogP (Predicted) | 0.9231 |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyridone rings. The chemical shifts and coupling constants of these protons provide crucial information about their connectivity and the overall structure of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the eight carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the pyridone ring, typically in the downfield region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the lactam group is expected, typically in the region of 1650-1700 cm⁻¹. Additionally, N-H stretching vibrations from the lactam and C-H stretching and bending vibrations from the aromatic rings will be present.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at an m/z value corresponding to the molecular weight of this compound (146.15).

Chemical Reactivity and Stability

The reactivity of the this compound core is influenced by the presence of both a pyridine and a pyridone ring.

Caption: Potential reactivity sites of the this compound core.

-

Tautomerism: The this compound core exists in a tautomeric equilibrium with its 2-hydroxy-1,7-naphthyridine form. The position of this equilibrium can be influenced by factors such as the solvent and the presence of substituents.

-

N-Functionalization: The nitrogen atom at the 1-position (N1) is nucleophilic and can readily undergo reactions such as alkylation and acylation, allowing for the introduction of various substituents at this position.

-

Electrophilic Substitution: The aromatic rings are susceptible to electrophilic substitution reactions, although the pyridine ring is generally less reactive than a benzene ring due to the electron-withdrawing nature of the nitrogen atom. The position of substitution will be directed by the existing ring substituents and the electronic properties of the bicyclic system.

-

Nucleophilic Substitution: The pyridone ring can be activated for nucleophilic attack, particularly at the carbonyl carbon. The hydroxyl group in the 2-hydroxy tautomer can also be converted into a good leaving group to facilitate nucleophilic substitution at the C2 position.

The molecule is generally stable under standard laboratory conditions but may be sensitive to strong oxidizing or reducing agents.

Biological Significance and Applications in Drug Discovery

The this compound core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it an attractive starting point for the design of new drugs.

The diverse biological activities of 1,7-naphthyridine derivatives highlight the potential of this scaffold in various therapeutic areas:

-

Anticancer Activity: As mentioned, derivatives have shown cytotoxicity against various cancer cell lines.[1] The planar nature of the fused ring system allows for potential intercalation with DNA, while various substituents can be introduced to interact with specific enzymatic pockets.

-

Anti-inflammatory Activity: The ability of certain derivatives to inhibit key inflammatory mediators like p38 MAP kinase underscores their potential for treating inflammatory diseases.[1]

-

Central Nervous System (CNS) Activity: The scaffold has been explored for its potential in treating CNS disorders, with some derivatives acting as antagonists for receptors like the tachykinin NK1 receptor.[1]

Caption: Major areas of biological investigation for 1,7-naphthyridine derivatives.

The development of new synthetic methodologies and a deeper understanding of the structure-activity relationships (SAR) of this compound derivatives will continue to drive the discovery of novel drug candidates based on this versatile core structure.

Conclusion

The this compound core represents a fundamentally important heterocyclic system with a rich chemical landscape and significant potential for applications in drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The physicochemical and spectroscopic properties provide the necessary foundation for its characterization and the design of new derivatives. The inherent reactivity of the scaffold allows for a wide range of chemical modifications, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. As research in this area continues, the this compound core is poised to remain a valuable platform for the development of next-generation medicines.

References

-

Naphthyridines. I. Synthesis of Some 1,7-Naphthyridines. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

Sources

Preliminary In Vitro Evaluation of 1,7-Naphthyridin-2(1H)-one Derivatives: A Technical Guide

Introduction: The Therapeutic Promise of the 1,7-Naphthyridine Scaffold